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Cat. No.: B1447645

Executive Summary

Rebaudioside E (Reb E) is a steviol glycoside, a natural high-intensity sweetener derived from
the Stevia rebaudiana Bertoni plant. As the demand for sugar alternatives with improved taste
profiles continues to grow, understanding the specific sensory characteristics of individual
steviol glycosides is paramount for food and beverage formulators, researchers, and drug
development professionals. This technical guide provides a comprehensive overview of the
current scientific understanding of the sensory profile and taste characteristics of
Rebaudioside E.

While extensive quantitative sensory data for Rebaudioside E is not as widely published as for
other steviol glycosides like Rebaudioside A, D, and M, this guide synthesizes the available
information from patents, regulatory filings, and scientific literature. It outlines its sweetness
potency, potential off-tastes, and the methodologies for its sensory evaluation. Furthermore, it
visualizes the proposed taste signaling pathways and experimental workflows relevant to its
analysis. The information presented herein aims to equip researchers and developers with the
foundational knowledge needed to effectively utilize and further investigate this promising

sweetener.

Sensory Profile and Taste Characteristics of
Rebaudioside E
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Rebaudioside E is recognized for its potential as a sweetener with a favorable taste profile.
However, like other steviol glycosides, its sensory perception can be complex, involving a
primary sweet taste alongside potential secondary notes and aftertastes.

Sweethess Potency

The sweetness potency of Rebaudioside E is reported to be in the range of 137 to 170 times
that of sucrose.[1][2] One patent describes its taste as being "like sucrose" and its sweetness
as comparable to stevioside, which is typically 110-270 times sweeter than sucrose.[2][3] The
perceived intensity of sweetness can be influenced by its concentration, the food matrix in
which it is used, and the presence of other ingredients.

Off-Tastes and Aftertaste

While considered to have an improved taste profile compared to earlier generation steviol
glycosides, Rebaudioside E may still exhibit some lingering bitterness, metallic taste, or
aftertaste, particularly at higher concentrations.[4] The structure of steviol glycosides,
specifically the number and arrangement of glucose units, plays a crucial role in mitigating the
bitter aftertaste associated with the steviol aglycone. The addition of extra sugar moieties to the
stevioside molecule has been shown to generally improve its taste profile.

Quantitative Sensory Data

Detailed quantitative sensory panel data for Rebaudioside E is limited in publicly accessible
scientific literature. However, to provide a comparative context, the following tables summarize
the available information on Rebaudioside E and compare it with other well-characterized
steviol glycosides.

Table 1: Summary of Sensory Profile for Rebaudioside E
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Sensory Attribute Description Source(s)
137-170 times sweeter than

Sweetness Potency [1][2]
sucrose.

Taste Quality Described as "like sucrose". [2]

Off-Tastes

Potential for lingering

bitterness, metallic taste,

[4]

and/or aftertaste at higher

concentrations.

Table 2: Comparative Sensory Attributes of Major Steviol Glycosides

Steviol Glycoside

Sweetness Potency
(vs. Sucrose)

Primary Taste
Characteristics

Common Off-
Tastes

Rebaudioside A

150-320 times

Sweet

Bitter, astringent,

licorice-like aftertaste.

[5]

Rebaudioside D

~200-350 times

Clean, sweet taste.[6]

Significantly less
bitterness than Reb A.

[7]

Rebaudioside M

~200-350 times

Clean, sweet taste
with reduced off-
tastes.[6]

Less bitterness and
astringency than Reb
A.[8]

Rebaudioside E

137-170 times

"Like sucrose"

Potential for lingering
bitterness and metallic
notes at high

concentrations.[2][4]

Stevioside

110-270 times

Sweet

Pronounced bitter and

licorice-like aftertaste.

[5]

Experimental Protocols for Sensory Evaluation
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A standardized and rigorous experimental protocol is essential for accurately characterizing the
sensory profile of Rebaudioside E. Based on established methodologies for other high-
intensity sweeteners, the following protocol is recommended.

Panelist Selection and Training

A panel of 10-15 trained sensory assessors should be selected. Panelists should be screened
for their ability to detect and scale the intensity of sweet, bitter, and other relevant tastes.
Training should involve familiarization with the sensory attributes of various sweeteners,
including sucrose and other steviol glycosides, and the use of standardized rating scales.

Sample Preparation

Rebaudioside E solutions should be prepared in deionized, purified water at various
concentrations to determine the concentration-response relationship for sweetness and any off-
tastes. The concentrations should be chosen to elicit a range of sweetness intensities, for
example, equivalent to 2%, 5%, 7.5%, and 10% sucrose solutions. A sucrose solution of a
specific concentration (e.g., 5%) should be used as a reference standard.

Sensory Evaluation Procedure

A descriptive analysis method should be employed. Panelists should evaluate the samples in a
controlled environment with respect to temperature, lighting, and noise.[9] The evaluation
should be conducted in individual sensory booths.

The following procedure is recommended for each sample:

e Initial Taste: Panelists take a specific volume of the sample (e.g., 10 mL) into their mouth,
hold it for a few seconds (e.g., 5 seconds), and then expectorate.

e In-Mouth Evaluation: While the sample is in the mouth, panelists rate the intensity of
sweetness, bitterness, and any other perceived tastes (e.g., metallic, licorice) on a labeled
magnitude scale (LMS) or a visual analog scale (VAS).

o Aftertaste Evaluation: After expectorating, panelists rate the intensity of the same attributes
at specific time intervals (e.g., 30 seconds, 60 seconds, 90 seconds) to characterize the
temporal profile and lingering aftertaste.
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o Check-All-That-Apply (CATA): A CATA questionnaire can be used to gather additional
descriptive data on the nature of the aftertaste.[8][10]

o Palate Cleansing: Panelists should rinse their mouths thoroughly with purified water and eat
an unsalted cracker between samples to minimize carry-over effects.

Data Analysis

The intensity ratings for each attribute should be collected and analyzed using appropriate
statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences
between concentrations and in comparison to the sucrose reference. Time-intensity curves can
be generated to visualize the onset, maximum intensity, and duration of sweetness and any off-
tastes.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of Rebaudioside
E.
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A typical workflow for the sensory evaluation of Rebaudioside E.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1447645?utm_src=pdf-body-img
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Taste Signaling Pathway

The sweet taste of steviol glycosides is mediated by the TIR2/T1R3 G-protein coupled
receptor, while the bitter off-taste is primarily associated with the activation of TAS2R4 and
TAS2R14 bitter taste receptors.[11] The following diagram illustrates this dual signaling
pathway.
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Putative taste signaling pathways for Rebaudioside E.
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Conclusion and Future Directions

Rebaudioside E presents a valuable option within the portfolio of natural high-intensity
sweeteners. Its sucrose-like taste profile and relatively high sweetness potency make it an
attractive ingredient for sugar reduction in a variety of food and beverage applications.
However, a clear gap exists in the publicly available, peer-reviewed literature regarding its
detailed quantitative sensory profile, including its temporal dynamics and the impact of various
food matrices on its perception.

Future research should focus on conducting comprehensive sensory panel studies to generate
robust quantitative data on the sensory attributes of Rebaudioside E. Investigating its
synergistic or masking effects when blended with other sweeteners and ingredients would also
be of significant value to the food industry. Furthermore, detailed studies on its interaction with
sweet and bitter taste receptors will provide a deeper understanding of the structure-function
relationship of steviol glycosides and aid in the development of next-generation sweeteners
with even more refined taste profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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